molecular formula C12H11NO B13580424 2-Methoxy-3-vinylquinoline

2-Methoxy-3-vinylquinoline

Cat. No.: B13580424
M. Wt: 185.22 g/mol
InChI Key: MRVHNGUFRJQLDC-UHFFFAOYSA-N
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Description

2-Methoxy-3-vinylquinoline is a quinoline derivative featuring a methoxy group at position 2 and a vinyl substituent at position 2. While direct evidence for this specific compound is absent in the provided literature, its structural analogs and synthetic strategies can be inferred from related quinoline derivatives.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-ethenyl-2-methoxyquinoline

InChI

InChI=1S/C12H11NO/c1-3-9-8-10-6-4-5-7-11(10)13-12(9)14-2/h3-8H,1H2,2H3

InChI Key

MRVHNGUFRJQLDC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-vinylquinoline can be achieved through various methods. One notable method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation . This method is rapid and efficient, producing high yields of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of quinoline synthesis can be applied. These include classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-vinylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 2-methoxy-3-formylquinoline or 2-methoxy-3-carboxyquinoline.

    Reduction: Formation of 2-methoxy-3-ethylquinoline.

    Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-vinylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Observations:

  • Positional Effects: Methoxy groups at C2 (as in 2-Methoxyquinoline-3-carbaldehyde) enhance electron density, influencing reactivity and binding properties.
  • Vinyl vs.

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